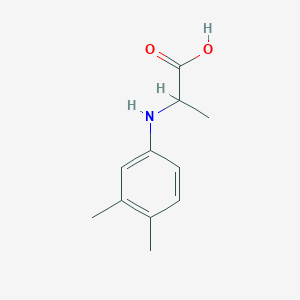
2-(3,4-Dimethylphenylamino)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenylamino)propionic acid is a chemical compound characterized by its molecular structure, which includes a phenyl ring substituted with two methyl groups and an amino group attached to a propionic acid moiety
Mécanisme D'action
Target of Action
The primary target of 2-(3,4-Dimethylphenylamino)propionic acid is currently unknown. This compound belongs to the class of organic compounds known as phenylpropanoic acids
Mode of Action
It is known that phenylpropanoic acids, the class of compounds to which it belongs, can interact with various biological targets and cause changes in cellular processes .
Biochemical Pathways
It is known that carboxylic acids, such as propanoic acid, typically undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
It is known that carboxylic acids, such as propanoic acid, are typically metabolized via conversion to their coenzyme a (coa) derivatives .
Result of Action
It is known that phenylpropanoic acids, the class of compounds to which it belongs, can have various biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenylamino)propionic acid typically involves the following steps:
Nitration: The starting material, 3,4-dimethylaniline, undergoes nitration to introduce a nitro group, forming 3,4-dimethyl-2-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 3,4-dimethyl-1,2-diaminobenzene.
Amination: The resulting diamine is subjected to amination with propionic acid, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,4-Dimethylphenylamino)propionic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups to amino groups.
Substitution: Substitution reactions can replace hydrogen atoms on the phenyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives and other oxidized forms.
Reduction Products: Amino derivatives and reduced forms.
Substitution Products: Halogenated derivatives and substituted phenyl compounds.
Applications De Recherche Scientifique
2-(3,4-Dimethylphenylamino)propionic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe or reagent in biochemical assays and studies involving amino acid metabolism.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
3,4-Dimethylaniline: A simpler compound lacking the propionic acid moiety.
2-(3,4-Dimethylphenyl)acetic acid: Similar structure but with an acetic acid group instead of propionic acid.
2-(3,4-Dimethylphenyl)propionic acid derivatives: Various derivatives with different substituents on the phenyl ring or propionic acid chain.
Uniqueness: 2-(3,4-Dimethylphenylamino)propionic acid is unique due to its specific combination of a phenyl ring with two methyl groups and an amino group attached to a propionic acid moiety. This structure imparts distinct chemical and physical properties compared to similar compounds.
Propriétés
IUPAC Name |
2-(3,4-dimethylanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-5-10(6-8(7)2)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGOZGJGLUEQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
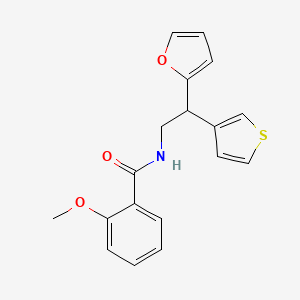
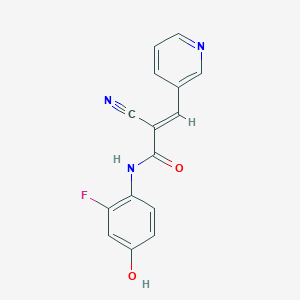
![1-(7-Methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2870547.png)
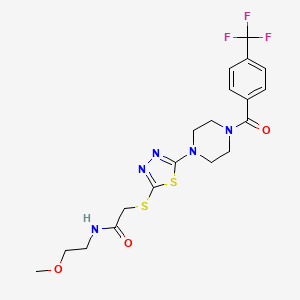
![Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2870552.png)
![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide](/img/structure/B2870554.png)
![{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2870555.png)
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2870556.png)

![2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2870558.png)
![6-[5-(5-Chloropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2870559.png)
![N-(2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2870564.png)
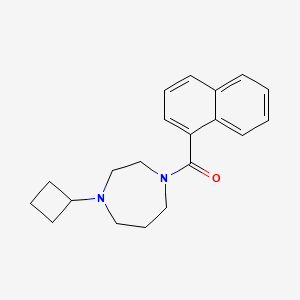
![Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2870568.png)
